molecular formula C9H8BrFO2S B12336163 Methyl 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoate CAS No. 1879026-08-0

Methyl 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoate

Cat. No.: B12336163
CAS No.: 1879026-08-0
M. Wt: 279.13 g/mol
InChI Key: RCEJVPKINUQTGT-UHFFFAOYSA-N
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Description

Methyl 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoate is an organic compound with the molecular formula C9H8BrFO2S and a molecular weight of 279.13 g/mol . This compound is characterized by the presence of bromine, fluorine, and a methylsulfanyl group attached to a benzoate ester. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoate typically involves the following steps:

    Fluorination: The addition of a fluorine atom to the aromatic ring.

    Esterification: The formation of the benzoate ester.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the above reactions are carried out under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized for industrial-scale synthesis .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoate involves its interaction with various molecular targets. The presence of bromine and fluorine atoms makes it reactive towards nucleophiles, while the methylsulfanyl group can undergo oxidation. These interactions can lead to the formation of new chemical bonds and the modification of existing ones .

Comparison with Similar Compounds

  • Methyl 2-Bromo-6-fluoro-3-(trifluoromethyl)benzoate
  • Methyl 2-Bromo-6-fluoro-3-(methylthio)benzoate

Comparison: Methyl 2-Bromo-6-fluoro-3-(methylsulfanyl)benzoate is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical reactivity compared to similar compounds. The trifluoromethyl derivative, for example, has different electronic properties due to the presence of three fluorine atoms, which can influence its reactivity and applications .

Properties

CAS No.

1879026-08-0

Molecular Formula

C9H8BrFO2S

Molecular Weight

279.13 g/mol

IUPAC Name

methyl 2-bromo-6-fluoro-3-methylsulfanylbenzoate

InChI

InChI=1S/C9H8BrFO2S/c1-13-9(12)7-5(11)3-4-6(14-2)8(7)10/h3-4H,1-2H3

InChI Key

RCEJVPKINUQTGT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1Br)SC)F

Origin of Product

United States

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